1-(Azetidine-3-carbonyl)piperidin-4-ol hydrochloride
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Overview
Description
“1-(Azetidine-3-carbonyl)piperidin-4-ol hydrochloride” is a chemical compound with the molecular formula C9H17ClN2O2 . It is related to azetidines and piperidines, which are important four-membered heterocycles used in organic synthesis and medicinal chemistry .
Molecular Structure Analysis
The molecular structure of “this compound” is defined by its IUPAC name and InChI code. The IUPAC name is “this compound” and the InChI code provides a textual representation of the molecule’s structure .Physical and Chemical Properties Analysis
The physical and chemical properties of “this compound” include a molecular weight of 220.7 . It is a powder at room temperature .Scientific Research Applications
Synthesis of N-heterocycles
Chiral sulfinamides, particularly tert-butanesulfinamide, have been recognized for their pivotal role in the stereoselective synthesis of amines and their derivatives. This methodology facilitates access to diverse piperidines, pyrrolidines, azetidines, and their fused derivatives, which are crucial structural motifs in many natural products and compounds with therapeutic potential (Philip, Radhika, Saranya, & Anilkumar, 2020).
Therapeutic Applications
- Dopamine Receptor Ligands : Arylcycloalkylamines, including phenyl piperidines, have been identified as key pharmacophoric groups in antipsychotic agents due to their potency and selectivity at D2-like receptors (Sikazwe et al., 2009).
- Antineoplastic Agents : Novel series of piperidine derivatives have shown significant cytotoxic properties, often surpassing contemporary anticancer drugs in potency. These compounds exhibit tumor-selective toxicity and the ability to act as modulators of multi-drug resistance (Hossain et al., 2020).
- Antidepressant Properties : The structural motif of piperidine is significant in the design of antidepressants targeting 5-HT1A receptors, with several drugs in this class showing promise in clinical and preclinical studies (Wang et al., 2019).
Synthesis and Transformation
- Ring Expansions : The ring expansion of aziridines and aziridiniums, including piperidine derivatives, provides an attractive method for the construction of pyrrolidine, piperidine, and azepine rings. This approach has been applied in the synthesis of natural products and drug discovery projects (Tymoshenko, 2011).
Safety and Hazards
Future Directions
Piperidines are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . Therefore, the development of fast and cost-effective methods for the synthesis of substituted piperidines, such as “1-(Azetidine-3-carbonyl)piperidin-4-ol hydrochloride”, is an important task of modern organic chemistry .
Properties
IUPAC Name |
azetidin-3-yl-(4-hydroxypiperidin-1-yl)methanone;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H16N2O2.ClH/c12-8-1-3-11(4-2-8)9(13)7-5-10-6-7;/h7-8,10,12H,1-6H2;1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VMZLVQROZWJQKP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1O)C(=O)C2CNC2.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H17ClN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.69 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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